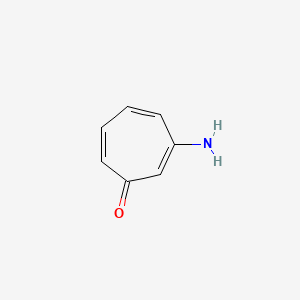

Tropone, 3-amino-

Description

3-Amino-tropone is a derivative of tropone, a seven-membered aromatic ring containing a ketone group. Tropones are known for their roles in natural product biosynthesis and medicinal chemistry, with recent studies highlighting their enzymatic production via oxygen incorporation into precursor molecules .

Properties

CAS No. |

19617-09-5 |

|---|---|

Molecular Formula |

C7H7NO |

Molecular Weight |

121.139 |

IUPAC Name |

3-aminocyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C7H7NO/c8-6-3-1-2-4-7(9)5-6/h1-5H,8H2 |

InChI Key |

CVHWJSFLYOUNDQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=O)C=C1)N |

Synonyms |

3-Aminotropone |

Origin of Product |

United States |

Preparation Methods

Ammonolysis of Tropolone Methyl Ether

The ammonolysis of tropolone methyl ether represents one of the earliest and most efficient methods for synthesizing 3-aminotropone. Developed by Nozoe et al. in 1951, this approach leverages the reactivity of tropolone derivatives under basic conditions . Tropolone methyl ether (II) undergoes nucleophilic substitution when treated with liquid ammonia at room temperature, yielding 3-aminotropone (III) with exceptional efficiency (over 90% yield) .

The reaction mechanism involves the displacement of the methoxy group by an ammonia molecule, facilitated by the electron-withdrawing ketone group in the tropolone ring. This method avoids the need for high-pressure equipment, as the reaction proceeds smoothly under ambient conditions. Comparative studies indicate that liquid ammonia outperforms methanolic ammonia in both reaction rate and yield, as the latter requires sealed-tube conditions and prolonged heating .

Doering and Knox Method: Methanolic Ammonia in Sealed Tubes

Prior to Nozoe’s optimization, Doering and Knox demonstrated the feasibility of synthesizing 3-aminotropone using methanolic ammonia in sealed tubes . This method involves heating tropolone methyl ether with a saturated solution of ammonia in methanol at elevated temperatures (typically 100–120°C) for 24–48 hours. While this approach successfully produces 3-aminotropone, the yield is markedly lower (47%) compared to the liquid ammonia method .

The diminished efficiency arises from side reactions, including the decomposition of ammonia at high temperatures and competing esterification pathways. Despite these limitations, the Doering and Knox method remains historically significant as it provided the first experimental evidence of 3-aminotropone’s synthesis, paving the way for subsequent refinements .

Nucleophilic Substitution of Tropolone Tosylate

A modern alternative to ammonolysis involves the use of tropolone tosylate as a precursor. This method, detailed in recent synthetic protocols, employs nucleophilic substitution with amines to introduce amino groups at the 3-position of the tropone ring . While most studies focus on secondary amines (e.g., pyrrolidine or piperidine), the substitution of ammonia under analogous conditions offers a viable route to 3-aminotropone .

In a typical procedure, tropolone tosylate is reacted with excess aqueous or gaseous ammonia at 130°C for 24 hours. The reaction mixture is purified via column chromatography to isolate 3-aminotropone in yields exceeding 80% . This method benefits from the superior leaving-group ability of the tosylate moiety, which accelerates the substitution process compared to methoxy groups. However, the requirement for high-temperature conditions and specialized purification steps may limit its scalability .

Comparative Analysis of Preparation Methods

The following table summarizes the key parameters of the three primary synthesis routes for 3-aminotropone:

Mechanistic Insights and Side Reactions

The synthesis of 3-aminotropone is governed by the aromaticity and electron-deficient nature of the tropone ring. The ketone group at the 1-position polarizes the conjugated system, rendering the 3-position susceptible to nucleophilic attack . Competing side reactions, such as over-ammoniation or ring-opening processes, are mitigated by controlling reaction stoichiometry and temperature .

Spectroscopic analyses confirm the success of these methods. For instance, the ultraviolet absorption spectrum of 3-aminotropone exhibits a bathochromic shift compared to tropolone, consistent with the electron-donating effects of the amino group . Nuclear magnetic resonance (NMR) studies further validate the substitution pattern, with distinct proton resonances for the amino group and conjugated double bonds .

Chemical Reactions Analysis

Types of Reactions: Tropone, 3-amino- undergoes various chemical reactions, including:

Bromination: This reaction can yield 3-amino-2-bromotropone or 2-bromo-3-hydroxytropone, depending on the conditions.

Methylation: Treatment with dimethyl sulfate produces 3-methoxytroponeimine.

Acetylation: Heating with acetic anhydride results in the formation of N-acetyl derivative.

Common Reagents and Conditions:

Bromination: Bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

Methylation: Dimethyl sulfate in the presence of a base.

Acetylation: Acetic anhydride under heating conditions.

Major Products:

Bromination: 3-amino-2-bromotropone, 2-bromo-3-hydroxytropone.

Methylation: 3-methoxytroponeimine.

Acetylation: N-acetyl derivative of 3-aminotropone.

Scientific Research Applications

Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound, although specific applications are still under investigation.

Industry: Its derivatives are used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 3-aminotropone exerts its effects is primarily through its interaction with transition metals, forming complexes that can catalyze various chemical reactions. The molecular targets and pathways involved are specific to the type of reaction and the metal used in the complex .

Comparison with Similar Compounds

Tropone and Derivatives

- Tropone (C₇H₆O): The parent compound lacks amino substitution, making it less polar and reactive compared to 3-amino-tropone. Tropone participates in cycloaddition reactions (e.g., with ketenes or dienes) to form bicyclic adducts, as seen in the 87% yield of cycloadduct 12 when reacted with compound 2 .

- 3-Amino-Tropone (C₇H₇NO): The amino group increases basicity and solubility in polar solvents.

3-Amino-Thietane Derivatives

- 3-Amino-Thietane: A four-membered sulfur-containing ring with an amino group. It exhibits antimicrobial and anticancer activities, attributed to its strained ring and functional group interactions .

- However, 3-amino-tropone’s aromaticity may confer greater stability and distinct electronic properties.

3-Amino-ω-Carboranes

- Structure: Boron-rich clusters with amino groups. These compounds are air-stable weak bases (pKa ~5–7 in 50% alcohol) and undergo diazotization to form hydroxy derivatives .

- Comparison: Unlike 3-amino-tropone, 3-amino-ω-carboranes are inorganic hybrids with unique thermal and chemical stability. Their weak basicity contrasts with the stronger basicity expected for 3-amino-tropone due to aromatic conjugation effects.

3-Aminothymidine and Analogs

- 3-Aminothymidine: A nucleoside analog inhibiting leukemia cell growth (IC₅₀ ~0.1 μM). Methylation or acetylation of the 3-amino group abolishes activity, emphasizing the critical role of -NH₂ in bioactivity .

- Comparison: Though structurally distinct, 3-aminothymidine underscores the pharmacological importance of free amino groups. 3-Amino-tropone may similarly rely on its -NH₂ for interactions with biological targets.

Physicochemical Properties and Reactivity

Table 1: Key Properties of 3-Amino-Tropone and Analogs

*Inferred from structural analogs; †Estimated based on polarity; ‡Calculated for similar amino-substituted alicyclics.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 3-amino-tropone and its derivatives, and how should data be interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, in tropone derivatives, chemical shifts for carbonyl carbons and amino protons are highly sensitive to electronic effects. In studies of structurally similar compounds (e.g., tropic acid), -NMR peaks for α-protons near carbonyl groups appear at δ 2.5–3.5 ppm, while NH protons in amino-tropones may exhibit broad signals due to hydrogen bonding . Infrared (IR) spectroscopy can confirm the presence of amino groups (N–H stretches at ~3300 cm) and conjugated carbonyls (C=O stretches at ~1650 cm). Pair these with high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What safety protocols are essential when handling 3-amino-tropone in laboratory settings?

- Methodological Answer : Based on analogous tropolone safety data, 3-amino-tropone likely requires stringent precautions:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1B/1) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (P260, P264) .

- Waste Disposal : Collect residues in sealed containers for incineration at approved facilities (P501) .

- Emergency Measures : For skin exposure, immediately rinse with water for 15 minutes (P303+361+353); for eye contact, use saline solution (P305+351+338) .

Q. How can researchers optimize synthetic routes for 3-amino-tropone derivatives?

- Methodological Answer : Start with tropinone (CHNO) as a precursor. Introduce amino groups via nucleophilic substitution or reductive amination. For example, Zn/HI reduction of tropinone derivatives can yield tropine analogs, but regioselectivity must be monitored using thin-layer chromatography (TLC) or HPLC . Adjust reaction solvents (e.g., DMF for polar intermediates) and catalysts (e.g., B(CF) for Lewis acid-mediated reactions) to improve yields .

Advanced Research Questions

Q. What computational methods are most effective for studying 3-amino-tropone’s reactivity in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) at the ωB97X-D level is recommended for modeling reaction mechanisms. For instance, B(CF) catalysis stabilizes transition states in [4+2] cycloadditions by lowering activation energies (~15 kcal/mol vs. uncatalyzed reactions) . Use Gaussian or ORCA software with solvent corrections (e.g., SMD model for dichloromethane). Validate calculations against experimental kinetics (e.g., rate constants from -NMR monitoring) .

Q. How can researchers resolve contradictions between experimental and computational data for 3-amino-tropone’s electronic properties?

- Methodological Answer : Discrepancies often arise from exchange-correlation functional limitations. For example, hybrid functionals like B3LYP may overestimate electron densities at carbonyl groups compared to CCSD(T) benchmarks. To address this:

- Perform multi-reference calculations (e.g., CASSCF) for conjugated systems .

- Compare experimental UV-Vis spectra (λ for n→π* transitions) with TD-DFT results to refine functional selection .

Q. What strategies enable the design of fused 3-amino-tropone derivatives with enhanced bioactivity?

- Methodological Answer : Incorporate 1,2-disubstituted benzene tethers to stabilize fused intermediates. For example, triyne substrates undergo CO insertion to form tetracyclic tropones with >90% selectivity under Pd catalysis . Prioritize substituents that modulate steric effects (e.g., ortho-methyl groups) and electronic profiles (e.g., electron-withdrawing -NO) to enhance binding affinity. Use molecular docking (AutoDock Vina) to predict interactions with biological targets .

Q. How should researchers analyze competing reaction pathways in 3-amino-tropone functionalization?

- Methodological Answer : Employ kinetic isotope effects (KIE) and Hammett plots to distinguish between concerted and stepwise mechanisms. For instance, in BPh-catalyzed [8+2] cycloadditions, KIEs >1.2 indicate rate-limiting nucleophilic attack at the carbonyl oxygen . Supplement with distortion/interaction analysis (via NBO theory) to quantify orbital contributions .

Methodological Best Practices

- Data Reproducibility : Document catalyst loadings, solvent purity, and temperature gradients in detail (per ASTM E2656) .

- Literature Review : Use SciFinder and Reaxys to cross-reference synthetic protocols and avoid duplicating failed routes .

- Data Presentation : Include raw NMR/IR spectra in appendices, with peak assignments and integration ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.